Di(1,3-dimethyl-n-butyl) fluorophosphate
Description
Di(1,3-dimethyl-n-butyl) fluorophosphate is an organofluorophosphate compound characterized by two branched 1,3-dimethyl-n-butyl groups attached to a fluorophosphate backbone (PO₄F). While direct studies on this specific compound are absent in the provided evidence, its structural analogs—such as diisopropyl fluorophosphate (DFP), dimethyl fluorophosphate (DMFP), and diethyl fluorophosphate (DEFP)—are well-documented. These compounds share a common mechanism of action as acetylcholinesterase inhibitors due to the fluoride leaving group, which facilitates covalent binding to the enzyme’s active site .
Properties
CAS No. |
311-60-4 |
|---|---|
Molecular Formula |
C12H26FO3P |
Molecular Weight |
268.30 g/mol |
IUPAC Name |
2-[fluoro(4-methylpentan-2-yloxy)phosphoryl]oxy-4-methylpentane |
InChI |
InChI=1S/C12H26FO3P/c1-9(2)7-11(5)15-17(13,14)16-12(6)8-10(3)4/h9-12H,7-8H2,1-6H3 |
InChI Key |
ZDDNQLMBLHCXLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)OP(=O)(OC(C)CC(C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(1,3-dimethyl-n-butyl) fluorophosphate typically involves the reaction of 1,3-dimethyl-n-butyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate chlorophosphate, which is then treated with a fluoride source, such as potassium fluoride (KF), to yield the desired fluorophosphate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Di(1,3-dimethyl-n-butyl) fluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the fluorophosphate group to other functional groups.
Substitution: The fluorophosphate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the fluorophosphate group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Di(1,3-dimethyl-n-butyl) fluorophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Di(1,3-dimethyl-n-butyl) fluorophosphate involves its interaction with molecular targets such as enzymes and proteins. The fluorophosphate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Molecular Structure and Stability
The bulky 1,3-dimethyl-n-butyl substituents in Di(1,3-dimethyl-n-butyl) fluorophosphate introduce significant steric hindrance compared to smaller alkyl groups in DFP (isopropyl), DMFP (methyl), and DEFP (ethyl). This steric effect likely reduces hydrolysis rates, enhancing environmental persistence and biological half-life . For example, DEFP (CAS 358-74-7) has a boiling point of 75–77°C at 20 Torr and a molecular mass of 156.09 g/mol . The larger substituents in the target compound would increase molecular mass and boiling point while decreasing volatility.
Toxicity Profile
All alkyl fluorophosphates exhibit high toxicity due to their irreversible inhibition of acetylcholinesterase. DFP, a prototypical nerve agent analog, has a pCI₅₀ (negative log molar concentration for 50% enzyme inhibition) ranging from 6.5 to 8.0 across tissues . DMFP and DEFP, detected as decomposition products in lithium-ion batteries, share similar neurotoxic mechanisms .
Comparative Data Table
*Estimated values based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
